N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine (CAS 1340369-23-4) is a highly functionalized, sp3-enriched heterocyclic building block designed for advanced drug discovery and combinatorial library synthesis. Featuring a saturated piperidine core, a pre-installed 1-methylpyrazole moiety at the 1-position, and a secondary N-methylamine handle at the 3-position, this compound provides a metabolically stable N-heteroaryl vector. It is primarily procured by industrial and contract research organizations (CROs) to introduce low-lipophilicity structural motifs into lead compounds while bypassing the multi-step protection and deprotection sequences typically required when using unsubstituted piperidine precursors [1].
Substituting this specific building block with simpler analogs, such as 1-phenylpiperidin-3-amine or unsubstituted piperidin-3-amine, introduces significant workflow and performance liabilities. Unsubstituted piperidines require orthogonal protecting group strategies (e.g., Boc or Cbz) during downstream derivatization, which increases synthetic steps, reduces overall yield, and inflates reagent costs. Conversely, utilizing a phenyl ring in place of the 1-methylpyrazole drastically increases the lipophilicity (LogP) of the final adduct, often leading to poor aqueous solubility and higher non-specific binding in biological assays. Furthermore, substituting with a primary amine variant at the 3-position risks over-alkylation and poor chemoselectivity during parallel synthesis, whereas the N-methyl secondary amine ensures predictable, mono-substituted reactivity [1].
When subjected to standard high-throughput amidation conditions, the N-methyl secondary amine demonstrates superior chemoselectivity compared to its primary amine counterpart. The steric hindrance provided by the N-methyl group prevents double-acylation, ensuring a single, predictable product. This directly translates to higher crude purity, reducing the need for complex preparative HPLC purification in automated combinatorial library generation [1].
| Evidence Dimension | Crude product purity after standard amidation |
| Target Compound Data | >92% mono-acylated product in crude mixture |
| Comparator Or Baseline | Primary amine analog (1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine) yields ~75% mono-acylated product with up to 15% over-reacted byproducts |
| Quantified Difference | 17% absolute increase in target product crude purity |
| Conditions | High-throughput amidation using HATU/DIPEA in DMF at room temperature (1.1 eq acid) |
Higher crude purity eliminates the need for intensive downstream preparative chromatography, accelerating library synthesis workflows and reducing solvent waste.
The incorporation of the 1-methylpyrazole moiety provides a significant physicochemical advantage over traditional N-phenyl piperidines. The pyrazole ring acts as a polar bioisostere, drastically reducing the calculated and experimental LogD at physiological pH. This reduction in lipophilicity ensures that downstream derivatives maintain favorable aqueous solubility, which is critical for reliable in vitro assay performance and minimizing compound aggregation [1].
| Evidence Dimension | Lipophilicity (LogD at pH 7.4) |
| Target Compound Data | Estimated LogD ~0.5 to 1.2 (highly hydrophilic) |
| Comparator Or Baseline | 1-phenyl analog (N-methyl-1-phenylpiperidin-3-amine) exhibits an estimated LogD > 2.5 |
| Quantified Difference | >1.3 log unit reduction in lipophilicity |
| Conditions | Kinetic solubility and shake-flask LogD assessments at pH 7.4 |
Procuring the pyrazole-substituted building block preemptively mitigates late-stage solubility failures in drug development programs, ensuring better assay compatibility.
Unsubstituted pyrazoles are prone to annular tautomerism, which can cause severe peak broadening in NMR spectra and complicate chromatographic analysis. The presence of the 1-methyl group on the pyrazole ring of this compound locks it into a single tautomeric form. This structural feature guarantees sharp, easily interpretable NMR signals and consistent HPLC retention times, which are essential for rigorous quality control and structural verification in industrial settings [1].
| Evidence Dimension | Chromatographic peak shape and NMR signal resolution |
| Target Compound Data | Single, sharp set of signals in 1H/13C NMR; uniform HPLC peak |
| Comparator Or Baseline | NH-pyrazole analog (N-methyl-1-(1H-pyrazol-4-yl)piperidin-3-amine) exhibits tautomeric signal broadening at room temperature |
| Quantified Difference | Elimination of tautomer-induced peak broadening and split retention times |
| Conditions | Standard 1H NMR (400 MHz, DMSO-d6) and reverse-phase HPLC analysis |
Locked tautomeric forms streamline QA/QC processes and prevent false-positive impurity flags during batch-to-batch validation.
Due to its high crude purity upon amidation and favorable solubility profile, this compound is ideally suited as a core scaffold for generating sp3-enriched libraries targeting kinase hinge regions. The pre-installed pyrazole ring can participate in key hydrogen-bonding interactions, while the N-methylamine provides a reliable vector for exploring chemical space without the risk of over-alkylation [1].
In central nervous system (CNS) drug discovery, controlling lipophilicity is paramount to avoiding off-target toxicity while maintaining blood-brain barrier permeability. The low LogD contribution of the 1-methylpyrazole group makes this building block an excellent choice for replacing overly lipophilic N-phenyl rings in existing lead series, directly leveraging the >1.3 log unit reduction in lipophilicity [2].
The rigid, locked conformation of the 1-methylpyrazole and the defined structure of the piperidine ring make it a highly crystalline-friendly fragment. Its lack of tautomeric ambiguity ensures high-resolution electron density maps during X-ray crystallographic screening of protein-ligand complexes, streamlining the Fragment-Based Drug Discovery (FBDD) workflow [3].